4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2-chlorobenzylamino group and two methoxy groups at the 6 and 7 positions, along with a thione group at the 2 position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorobenzylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 2-chlorobenzylamine in the presence of a suitable base like sodium hydride or potassium carbonate.
Thionation: The final step involves the conversion of the carbonyl group at the 2 position to a thione group, which can be accomplished using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the thione group, converting it back to a carbonyl group or further reducing it to a methylene group.
Substitution: The 2-chlorobenzylamino group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quinazoline core or the removal of substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Hydrolysis: Breakdown products of the quinazoline core.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group.
4-[(2-chlorobenzyl)amino]-quinazoline-2(1H)-thione: Lacks the methoxy groups.
Uniqueness
The uniqueness of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thione group, in particular, distinguishes it from similar compounds and may contribute to its unique reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
901721-10-6 |
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Molecular Formula |
C17H16ClN3O2S |
Molecular Weight |
361.84 |
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
POTWLXDKRZAGFR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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